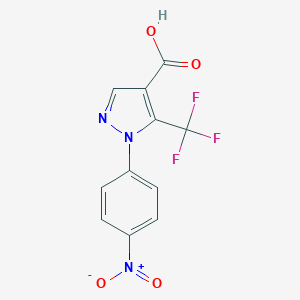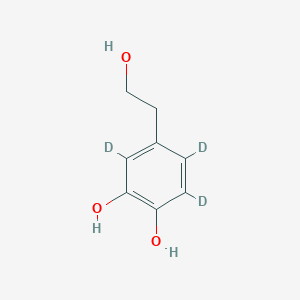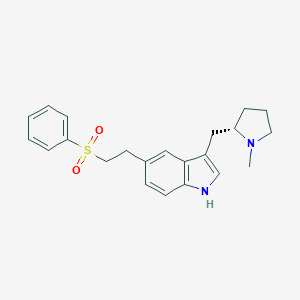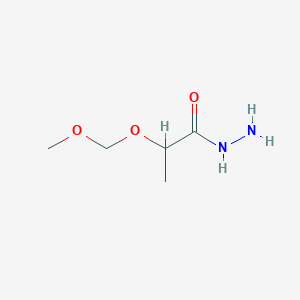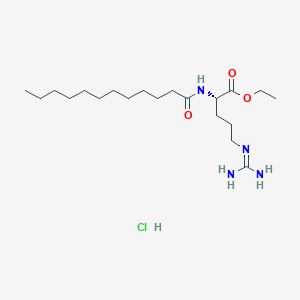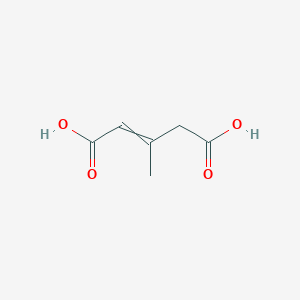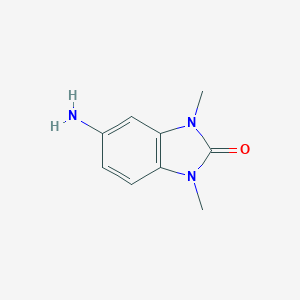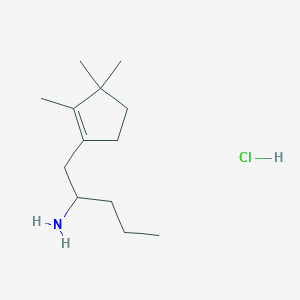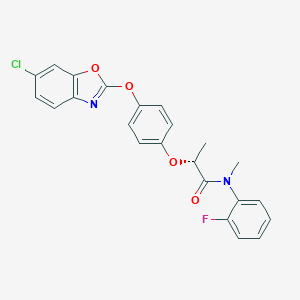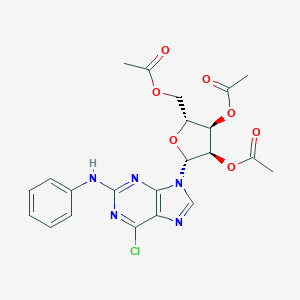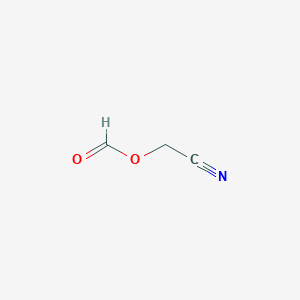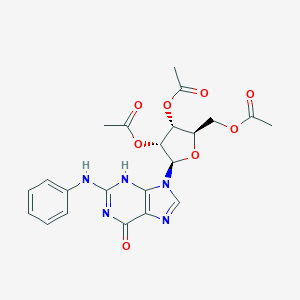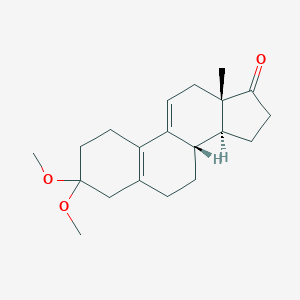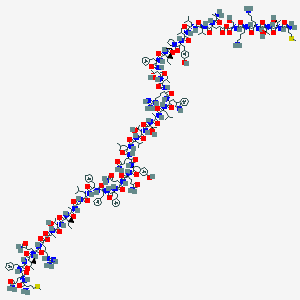
psbF protein, Chlamydomonas reinhardti
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The psbF protein is a crucial component of the photosystem II (PSII) complex, which is responsible for the light-dependent reactions of photosynthesis. Chlamydomonas reinhardtii is a unicellular green alga that has been extensively studied as a model organism for photosynthesis research. The psbF protein in Chlamydomonas reinhardtii has been the subject of numerous studies due to its essential role in PSII function.
Wirkmechanismus
The psbF protein is a subunit of the psbF protein, Chlamydomonas reinhardti complex, which is responsible for the light-dependent reactions of photosynthesis. psbF protein, Chlamydomonas reinhardti absorbs light energy and uses it to oxidize water, releasing oxygen and generating ATP and NADPH for use in the light-independent reactions. The psbF protein is involved in the stabilization of the oxygen-evolving complex (OEC) of psbF protein, Chlamydomonas reinhardti, which is responsible for the oxidation of water.
Biochemische Und Physiologische Effekte
The psbF protein has been shown to be essential for the proper functioning of the psbF protein, Chlamydomonas reinhardti complex. Mutations in the psbF gene can lead to defects in psbF protein, Chlamydomonas reinhardti activity, resulting in reduced photosynthetic efficiency and growth. The psbF protein has also been shown to be involved in the regulation of psbF protein, Chlamydomonas reinhardti turnover and repair.
Vorteile Und Einschränkungen Für Laborexperimente
The psbF protein is a useful tool for investigating the structure and function of the psbF protein, Chlamydomonas reinhardti complex. Its expression can be controlled using various promoters, allowing for the manipulation of psbF protein, Chlamydomonas reinhardti activity. However, the use of recombinant psbF protein in experiments can be limited by its cost and the difficulty of purification.
Zukünftige Richtungen
1. Investigating the role of psbF protein in the regulation of psbF protein, Chlamydomonas reinhardti turnover and repair.
2. Studying the effects of psbF protein mutations on psbF protein, Chlamydomonas reinhardti activity and photosynthetic efficiency.
3. Developing new methods for the purification and expression of psbF protein.
4. Investigating the interactions between psbF protein and other subunits of the psbF protein, Chlamydomonas reinhardti complex.
5. Using psbF protein as a tool for the development of new photosynthetic technologies.
Synthesemethoden
The psbF protein can be synthesized using recombinant DNA technology. This involves inserting the gene encoding the psbF protein into a plasmid vector, which is then used to transform a bacterial host cell. The host cell is then grown in culture, and the psbF protein is purified from the bacterial lysate using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
The psbF protein has been extensively studied in Chlamydomonas reinhardtii as a model organism for photosynthesis research. It has been used to investigate the structure and function of the psbF protein, Chlamydomonas reinhardti complex, as well as the mechanisms of photosynthesis. The psbF protein has also been used in studies of the effects of environmental stressors, such as high light and low temperature, on psbF protein, Chlamydomonas reinhardti function.
Eigenschaften
CAS-Nummer |
147651-80-7 |
|---|---|
Produktname |
psbF protein, Chlamydomonas reinhardti |
Molekularformel |
C246H378N58O61S2 |
Molekulargewicht |
5188 g/mol |
IUPAC-Name |
[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl] (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]oxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C246H378N58O61S2/c1-35-131(20)193(296-225(344)176(115-147-68-49-41-50-69-147)282-213(332)161(87-93-182(252)314)269-205(324)155(250)99-106-366-33)232(351)276-165(91-97-186(256)318)212(331)277-167(77-60-104-262-246(259)260)243(362)365-242(361)137(26)267-235(354)196(138(27)306)301-234(353)195(133(22)37-3)295-203(322)135(24)265-187(319)121-264-207(326)168(108-123(4)5)278-220(339)173(113-145-64-45-39-46-65-145)283-222(341)174(114-146-66-47-40-48-67-146)284-221(340)172(112-144-62-43-38-44-63-144)280-214(333)163(89-95-184(254)316)271-211(330)162(88-94-183(253)315)273-219(338)175(117-149-79-83-152(312)84-80-149)281-215(334)164(90-96-185(255)317)272-218(337)170(110-125(8)9)286-230(349)192(130(18)19)294-238(357)201(143(32)311)303-239(358)198(140(29)308)298-204(323)136(25)266-217(336)169(109-124(6)7)279-223(342)178(119-151-120-263-157-73-54-53-72-154(151)157)285-209(328)160(76-59-103-261-245(257)258)274-228(347)191(129(16)17)293-237(356)200(142(31)310)300-226(345)177(116-148-70-51-42-52-71-148)288-233(352)194(132(21)36-2)297-227(346)181-78-61-105-304(181)241(360)179(118-150-81-85-153(313)86-82-150)289-231(350)190(128(14)15)292-224(343)171(111-126(10)11)287-229(348)189(127(12)13)291-216(335)166(268-202(321)134(23)249)92-98-188(320)364-244(363)180(122-305)290-210(329)158(74-55-57-101-247)270-208(327)159(75-56-58-102-248)275-236(355)197(139(28)307)302-240(359)199(141(30)309)299-206(325)156(251)100-107-367-34/h38-54,62-73,79-86,120,123-143,155-156,158-181,189-201,263,305-313H,35-37,55-61,74-78,87-119,121-122,247-251H2,1-34H3,(H2,252,314)(H2,253,315)(H2,254,316)(H2,255,317)(H2,256,318)(H,264,326)(H,265,319)(H,266,336)(H,267,354)(H,268,321)(H,269,324)(H,270,327)(H,271,330)(H,272,337)(H,273,338)(H,274,347)(H,275,355)(H,276,351)(H,277,331)(H,278,339)(H,279,342)(H,280,333)(H,281,334)(H,282,332)(H,283,341)(H,284,340)(H,285,328)(H,286,349)(H,287,348)(H,288,352)(H,289,350)(H,290,329)(H,291,335)(H,292,343)(H,293,356)(H,294,357)(H,295,322)(H,296,344)(H,297,346)(H,298,323)(H,299,325)(H,300,345)(H,301,353)(H,302,359)(H,303,358)(H4,257,258,261)(H4,259,260,262)/t131-,132-,133-,134-,135-,136-,137-,138+,139+,140+,141+,142+,143+,155-,156-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-/m0/s1 |
InChI-Schlüssel |
QIHUMGYMUVHMKJ-APRVKXMASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |
Andere CAS-Nummern |
147651-80-7 |
Synonyme |
psbF protein, Chlamydomonas reinhardti |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)
